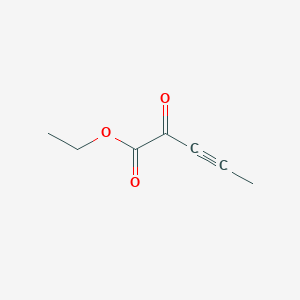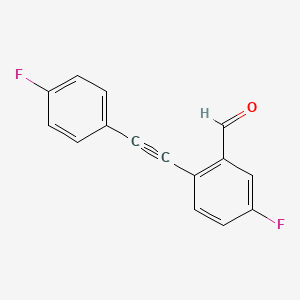
5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde: is an organic compound with the molecular formula C15H8F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine atoms and an ethynyl group attached to a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde typically involves a multi-step process. One common method is the Sonogashira coupling reaction , which involves the coupling of a halogenated benzaldehyde with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzoic acid.
Reduction: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials, such as polymers and liquid crystals.
Biology and Medicine: This compound may be investigated for its potential biological activity. Derivatives of benzaldehyde have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Research into the specific biological effects of this compound could reveal new therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable building block for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group and the ethynyl moiety. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
- 5-Fluoro-2-((4-chlorophenyl)ethynyl)benzaldehyde
- 5-Fluoro-2-((4-bromophenyl)ethynyl)benzaldehyde
- 5-Fluoro-2-((4-methylphenyl)ethynyl)benzaldehyde
Comparison: Compared to its analogs, 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde is unique due to the presence of two fluorine atoms, which can influence its reactivity and physical properties. Fluorine atoms can enhance the compound’s stability and alter its electronic characteristics, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H8F2O |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
5-fluoro-2-[2-(4-fluorophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H8F2O/c16-14-6-2-11(3-7-14)1-4-12-5-8-15(17)9-13(12)10-18/h2-3,5-10H |
Clave InChI |
HCBNESLEKOAHEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=C(C=C(C=C2)F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


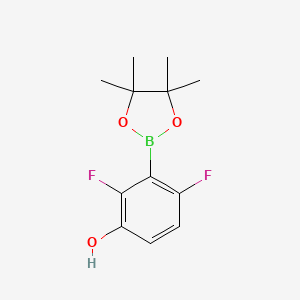
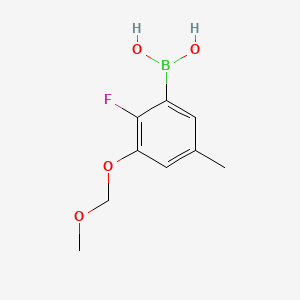
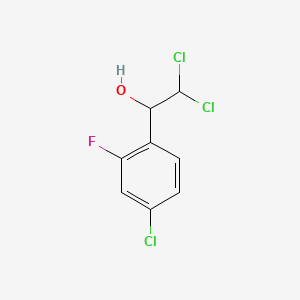

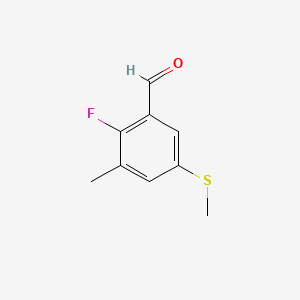





![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)


